Cas no 131885-65-9 (5-(1H-imidazol-1-yl)-2-nitro-Benzenamine)
5-(1H-imidazol-1-yl)-2-nitro-Benzenamine Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-imidazol-1-yl)-2-nitro-Benzenamine
- 5-(1H-imidazol-1-yl)-2-nitroaniline
- AB90532
- 5-(imidazol-1-yl)-2-nitroaniline
- CVGWDTJIPMBOKL-UHFFFAOYSA-N
- 5-imidazol-1-yl-2-nitroaniline
- DB-295597
- F79226
- SCHEMBL1067164
- 131885-65-9
- 1-(3-Amino-4-nitrophenyl)imidazole
- 1-(3-amino-4-nitrophenyl)-1h-imidazole
-
- MDL: MFCD18762062
- Inchi: 1S/C9H8N4O2/c10-8-5-7(12-4-3-11-6-12)1-2-9(8)13(14)15/h1-6H,10H2
- InChI Key: CVGWDTJIPMBOKL-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1N)N1C=NC=C1)=O
Computed Properties
- Exact Mass: 204.06484
- Monoisotopic Mass: 204.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.7Ų
Experimental Properties
- PSA: 97.84
5-(1H-imidazol-1-yl)-2-nitro-Benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578480-1g |
5-(1H-imidazol-1-yl)-2-nitroaniline |
131885-65-9 | 98% | 1g |
¥2007.00 | 2024-08-09 | |
| Advanced ChemBlocks | P41700-250MG |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 95% | 250MG |
$95 | 2023-09-15 | |
| Advanced ChemBlocks | P41700-1G |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 95% | 1G |
$200 | 2023-09-15 | |
| Advanced ChemBlocks | P41700-5G |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 95% | 5G |
$605 | 2023-09-15 | |
| 1PlusChem | 1P01JMHY-500mg |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 500mg |
$106.00 | 2023-12-22 | |
| 1PlusChem | 1P01JMHY-1g |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 1g |
$149.00 | 2023-12-22 | |
| 1PlusChem | 1P01JMHY-5g |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 5g |
$406.00 | 2023-12-22 | |
| Aaron | AR01JMQA-500mg |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 500mg |
$111.00 | 2025-02-11 | |
| Aaron | AR01JMQA-1g |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 1g |
$163.00 | 2025-02-11 | |
| Aaron | AR01JMQA-5g |
1-(3-Amino-4-nitrophenyl)-1H-imidazole |
131885-65-9 | 97% | 5g |
$474.00 | 2025-02-11 |
5-(1H-imidazol-1-yl)-2-nitro-Benzenamine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-(1H-imidazol-1-yl)-2-nitro-Benzenamine
5-(1H-Imidazol-1-yl)-2-nitro-Benzenamine (CAS 131885-65-9): A Versatile Chemical Building Block for Modern Research
5-(1H-imidazol-1-yl)-2-nitro-benzenamine (CAS 131885-65-9) is an intriguing aromatic compound that has gained attention in pharmaceutical and materials science research. This yellow to orange crystalline powder with a molecular weight of 204.18 g/mol features a unique molecular architecture combining an imidazole ring and a nitroaniline moiety. Researchers particularly value its electron-deficient aromatic system, which makes it valuable for designing novel molecular structures.
The compound's chemical properties reveal interesting characteristics: moderate solubility in polar organic solvents (DMSO, DMF), limited water solubility, and stability under standard laboratory conditions. Its melting point typically ranges between 180-185°C, with decomposition observed above 250°C. The presence of both electron-withdrawing nitro group and electron-donating amino group creates unique electronic properties that researchers exploit in various applications.
In pharmaceutical research, 5-(1H-imidazol-1-yl)-2-nitro-benzenamine serves as a crucial intermediate for developing potential therapeutic agents. Recent studies explore its derivatives as kinase inhibitors, with particular interest in cancer research applications. The compound's structural features allow for diverse chemical modifications, enabling medicinal chemists to create targeted molecules with improved bioavailability and reduced side effects.
Materials science applications leverage the compound's photophysical properties. Researchers incorporate it into organic electronic materials, where its conjugated system and nitro-imidazole combination contribute to interesting charge transport characteristics. Some studies investigate its potential in organic light-emitting diodes (OLEDs) and photovoltaic materials, capitalizing on its electron-accepting capabilities.
The synthesis of CAS 131885-65-9 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Common routes include nucleophilic aromatic substitution reactions between appropriately substituted nitrobenzenes and imidazole derivatives. Purification methods often involve recrystallization or column chromatography to achieve the desired purity levels for research applications.
Analytical characterization of 5-(1H-imidazol-1-yl)-2-nitro-benzenamine employs standard techniques including HPLC, NMR spectroscopy (both 1H and 13C), and mass spectrometry. The compound shows characteristic UV-Vis absorption maxima around 320-350 nm, with molar extinction coefficients typically in the range of 5000-8000 M-1cm-1, making it relatively easy to detect and quantify in solution.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and potential reactivity patterns of this compound. Density functional theory (DFT) calculations reveal interesting charge distribution patterns that help explain its behavior in various chemical environments. These computational insights guide experimental chemists in designing more efficient synthetic routes and predicting biological activity.
Handling and storage recommendations for 5-(1H-imidazol-1-yl)-2-nitro-benzenamine include protection from light and moisture, with optimal storage conditions at room temperature in airtight containers. Standard laboratory safety protocols apply when working with this compound, including the use of appropriate personal protective equipment and proper ventilation.
The global market for specialized chemical intermediates like CAS 131885-65-9 continues to grow, driven by increasing demand from pharmaceutical and materials science sectors. Current research trends focus on developing more sustainable synthetic routes and exploring novel applications in bioconjugation chemistry and molecular electronics.
Quality control specifications for research-grade material typically require ≥95% purity (HPLC), with strict limits on residual solvents and heavy metals. Advanced applications may require higher purity grades (≥98% or ≥99%), achieved through additional purification steps or optimized synthetic procedures.
Future research directions for 5-(1H-imidazol-1-yl)-2-nitro-benzenamine derivatives include exploration of their potential in targeted drug delivery systems and as components in smart materials that respond to environmental stimuli. The compound's versatility ensures it will remain an important tool for chemical innovation across multiple disciplines.
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